5-Methylpyridine-2-carboxamide 5-Methylpyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 20970-77-8
VCID: VC3935069
InChI: InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10)
SMILES: CC1=CN=C(C=C1)C(=O)N
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

5-Methylpyridine-2-carboxamide

CAS No.: 20970-77-8

Cat. No.: VC3935069

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methylpyridine-2-carboxamide - 20970-77-8

Specification

CAS No. 20970-77-8
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name 5-methylpyridine-2-carboxamide
Standard InChI InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10)
Standard InChI Key VFNBCOKXIDBFOC-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)C(=O)N
Canonical SMILES CC1=CN=C(C=C1)C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

5-Methylpyridine-2-carboxamide belongs to the pyridinecarboxamide family, featuring a six-membered aromatic ring with nitrogen at the 1-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
CAS Registry Number20970-77-8
IUPAC Name5-methylpyridine-2-carboxamide
SMILESCC1=CN=C(C=C1)C(=O)N
InChIKeyVFNBCOKXIDBFOC-UHFFFAOYSA-N

The planar structure of the pyridine ring and the electron-withdrawing carboxamide group contribute to its polarity, influencing solubility and reactivity .

Synthesis and Manufacturing

Industrial Scalability

Challenges in scaling production include controlling regioselectivity during pyridine functionalization and optimizing amidation yields. The use of inert diluents and catalysts, as seen in analogous syntheses , may mitigate side reactions such as over-alkylation or decomposition.

Pharmacological and Biomedical Research

Imaging Applications

Pyridine-2-carboxamide derivatives labeled with fluorine-18 (e.g., [¹⁸F]2 and [¹⁸F]3) have been developed as PET tracers for imaging PD-L1 expression in tumors . These compounds showed specific accumulation in PD-L1-positive MDA-MB-231 breast cancer cells (2–5 counts per minute/1000 cells), highlighting the potential of carboxamide frameworks in diagnostic imaging .

Industrial and Research Applications

Pharmaceutical Intermediates

The carboxamide group serves as a hydrogen bond donor/acceptor, making 5-methylpyridine-2-carboxamide a valuable building block in drug design. Its analogs are prevalent in kinase inhibitors and immune checkpoint modulators .

Material Science

Pyridinecarboxamides are explored as ligands in coordination chemistry due to their ability to bind transition metals, though applications for this specific derivative remain speculative .

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